molecular formula C20H23ClN2 B560205 N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine hydrochloride CAS No. 478341-55-8

N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine hydrochloride

Cat. No. B560205
M. Wt: 326.868
InChI Key: HDAMNMJLKSDNJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Potent, non-peptide KV1.3 channel antagonist that preferentially binds to the C-type inactivated state of the channel (IC50 ~ 200 nM) . Inhibits KV1.4 with an IC50 of ~ 300 nM. Selective over KV1.1, KV1.2, KV1.5, KV1.6, KV3.1-4, and KV4.2.

Scientific Research Applications

  • Green and Efficient Synthesis Methods : Research shows advancements in green and efficient synthesis methods. Abdelmohsen and El-Ossaily (2015) describe a green method for synthesizing related compounds using environmentally friendly procedures, highlighting the importance of sustainable approaches in chemical synthesis (Abdelmohsen & El-Ossaily, 2015).

  • Catalytic Applications : The compound finds use in catalysis. Utsunomiya and Hartwig (2003) report on the ruthenium-catalyzed hydroamination of vinylarenes, a process relevant to the synthesis of complex amines, including those related to N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine hydrochloride (Utsunomiya & Hartwig, 2003).

  • Antimicrobial and Antifungal Agents : Kumar et al. (2011) synthesized 2-chloroquinoline derivatives as antimycotic agents, demonstrating the potential of quinoline derivatives in developing new antimicrobial compounds (Kumar, Bawa, Drabu, & Panda, 2011).

  • Cytotoxic Activity for Cancer Treatment : Kadrić et al. (2014) explored the cytotoxic activity of related compounds, indicating the potential of such chemicals in cancer research and treatment (Kadrić, Motyka, Džubák, Hajdůch, & Soural, 2014).

  • Development of New Medicinal Agents : Dola et al. (2016) synthesized novel 4-aminoquinoline derivatives for preclinical development against chloroquine-resistant malaria, showcasing the role of quinoline derivatives in addressing drug resistance in malaria treatment (Dola, Soni, Agarwal, Ahmad, Raju, Rashid, Wahajuddin, Srivastava, Haq, Dwivedi, Puri, & Katti, 2016).

  • Fluorescence Properties for Material Science Applications : The fluorescence properties of similar compounds have been investigated, which may have implications in material science and sensing technologies (Kadrić et al., 2014).

  • Corrosion Inhibition : Negm et al. (2012) investigated the use of similar compounds for corrosion inhibition, a crucial aspect in industrial applications (Negm, Badr, Aiad, Zaki, & Said, 2012).

properties

IUPAC Name

1-benzyl-N-pentylquinolin-4-imine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2.ClH/c1-2-3-9-15-22-20-14-16-23(17-18-10-5-4-6-11-18)21-13-8-7-12-19(20)21;/h4-8,10-14,16H,2-3,9,15,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRISCAPZWLWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN=C1C=CN(C2=CC=CC=C12)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609671
Record name (4E)-1-Benzyl-N-pentylquinolin-4(1H)-imine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine hydrochloride

CAS RN

185855-91-8
Record name (4E)-1-Benzyl-N-pentylquinolin-4(1H)-imine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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